Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-II receptor (UT). As a derivative of human urotensin-II (hU-II), the most powerful vasoconstrictor identified to date, Urantide has emerged as a critical pharmacological tool and a promising therapeutic candidate for cardiovascular diseases. This document provides an in-depth examination of Urantide's molecular structure, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its function.
Urantide Structure
Urantide is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1] Its design incorporates specific amino acid substitutions to confer high antagonistic potency and stability.
Primary Structure: The amino acid sequence of Urantide is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, which corresponds to [Pen⁵, DTrp⁷, Orn⁸]hU-II(4–11).[1][2]
The key modifications from the native human urotensin-II(4-11) fragment are:
-
Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine (β,β-dimethylcysteine). This substitution provides conformational rigidity to the peptide's cyclic structure, stabilizing its bioactive conformation.[1][3]
-
D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This change is critical for its antagonist activity and significantly increases the distance between the Trp⁷ and Tyr⁹ side chains, a feature believed to discriminate between agonist and antagonist function.[2][3]
-
Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]
Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that Urantide adopts a stable β-hairpin conformation in solution.[2][4] This defined structure is crucial for its high-affinity binding to the urotensin-II receptor.
Function and Mechanism of Action
Urantide functions as a selective and competitive antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the endogenous ligand for this receptor, is implicated in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]
The mechanism of action for Urantide is direct competitive inhibition. It binds to the UT receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-II.[1] This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling cascades. While primarily a potent antagonist, some studies have noted a residual partial agonist activity in specific recombinant cell systems, such as in calcium mobilization assays.[3]
Signaling Pathways Modulated by Urantide
Urantide exerts its cellular effects by preventing U-II-mediated activation of downstream signaling pathways. The U-II receptor (GPR14) primarily couples through Gq proteins to activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] Urantide's therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related organ injury are attributed to its inhibition of these pathways.[8][9]
Key Downstream Pathways:
-
JAK/STAT Pathway: Urantide has been shown to inhibit the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and fibrosis. By blocking this cascade, Urantide can ameliorate pathological tissue remodeling.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell proliferation and hypertrophy. Urantide treatment effectively decreases the phosphorylation of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]
Caption: Urantide competitively blocks the UT receptor, preventing U-II-mediated activation of Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.
Quantitative Data Summary
The potency of Urantide has been quantified through various bioassays. The following tables summarize key affinity and functional data.
Table 1: Urantide Receptor Binding Affinity and Antagonist Potency
| Compound | Assay System | Parameter | Value | Reference |
|---|---|---|---|---|
| Urantide | Human UT receptor (CHO-K1 cells) | pKᵢ | 8.3 ± 0.04 | [1][13] |
| Urantide | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 8.3 ± 0.09 | [1][13] |
| [Pen⁵,Orn⁸]hU-II(4–11) | Human UT receptor (CHO-K1 cells) | pKᵢ | 7.7 ± 0.05 | [1][13] |
| [Pen⁵,Orn⁸]hU-II(4–11) | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 7.4 ± 0.06 |[1][13] |
Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Experimental Condition | Effective Concentration Range | Key Finding | Reference |
|---|---|---|---|---|
| VSMC Proliferation | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | Urantide significantly inhibits U-II-induced cell proliferation. | [11] |
| U-II/GPR14 Expression | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | Urantide down-regulates both protein and mRNA expression of U-II and its receptor. |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to Urantide. Below are protocols for key experiments used in its characterization.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from studies determining the binding affinity of Urantide for the human UT receptor.[1]
Objective: To determine the inhibitory constant (Kᵢ) of Urantide by measuring its ability to displace a radiolabeled ligand from the human UT receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human UT receptor.
-
Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl₂ (5 mM) and 0.5% Bovine Serum Albumin (BSA).
-
Competition Reaction: In a final volume of 0.1 ml, combine:
-
1 µg of cell membrane proteins.
-
[¹²⁵I]urotensin II radioligand at a concentration near its K₋D (e.g., 0.1 nM).
-
Varying concentrations of unlabeled Urantide.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of Urantide concentration. Calculate the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine Urantide's affinity for the UT receptor.
Protocol 2: In Vivo Atherosclerosis Rat Model
This protocol outlines a common method for inducing atherosclerosis in rats to test the therapeutic efficacy of Urantide.[7][12]
Objective: To evaluate the effect of Urantide on the development of atherosclerotic lesions and related organ damage in a rat model.
Methodology:
-
Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180–200 g).
-
Atherosclerosis Induction:
-
Administer a single intraperitoneal injection of Vitamin D₃ (e.g., 700,000 U/kg) to induce vascular injury.
-
Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20% lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12 weeks).
-
-
Treatment Groups:
-
Control Group: Healthy rats on a standard diet.
-
Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without treatment.
-
Urantide Treatment Group: AS model rats treated with Urantide (dose and route to be determined, e.g., daily intraperitoneal injection).
-
(Optional) Positive Control Group: AS model rats treated with a standard-of-care drug (e.g., a statin).
-
-
Outcome Measures: At the end of the study period, collect blood and tissues for analysis:
-
Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL, HDL) and markers of liver or kidney function.
-
Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.
-
Molecular Analysis: Use Western blotting or RT-qPCR on tissue homogenates to quantify the expression and phosphorylation of key signaling proteins (e.g., U-II, GPR14, p-ERK, p-STAT3).
-
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Objective: To quantify the effect of Urantide on the phosphorylation state of target proteins in the MAPK and JAK/STAT pathways.
Methodology:
-
Sample Preparation:
-
Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce basal signaling. Pre-treat with Urantide for a specified time, then stimulate with U-II for a short period (e.g., 5-30 minutes).
-
Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.
-
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the protein and a loading control (e.g., GAPDH, β-actin) for normalization.
-
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urantide decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats [pubmed.ncbi.nlm.nih.gov]
- 9. The peptide compound urantide regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
